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Compound of Interest

Compound Name: Difurfuryl sulfide

Cat. No.: B077826

For Researchers, Scientists, and Drug Development Professionals

Difurfuryl sulfide, a volatile organic compound, is a significant contributor to the characteristic
aroma of roasted coffee. This technical guide delves into the core aspects of its formation,
chemical properties, and analytical methodologies, providing a comprehensive resource for
professionals in research and development.

Chemical and Sensory Profile of Difurfuryl Sulfide

Difurfuryl sulfide (C10H100:2S) is a sulfur-containing heterocyclic compound that imparts a
potent and distinct "roasted" and "coffee-like" aroma.[1] Even at very low concentrations, it
plays a crucial role in the overall sensory experience of coffee. While its aroma is often
described as roasted and savory, at higher concentrations, it can present a more intense,
sulfurous character.

Table 1: Physicochemical Properties of Difurfuryl Sulfide and Related Compounds
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Property Difurfuryl Sulfide Difurfuryl Disulfide
Molecular Formula C10H1002S C10H100:2S2

Molecular Weight 194.25 g/mol 226.32 g/mol

Boiling Point 135-143 °C at 14 mmHg 112-115 °C at 0.5 mmHg
Odor Description Roasted, coffee-like, earthy :i?kc;asted, nutty, meaty, coffee-
CAS Number 13678-67-6 4437-20-1

Formation of Difurfuryl Sulfide during Coffee
Roasting

The characteristic aroma of coffee is largely developed during the roasting process, a complex
series of chemical reactions. Difurfuryl sulfide is primarily formed through the Maillard
reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.

The key precursors for the formation of difurfuryl sulfide are furan derivatives, such as furfural
and furfuryl alcohol, and sulfur-containing amino acids like cysteine and methionine. Furans are
generated from the thermal degradation of carbohydrates. The sulfur-containing amino acids
provide the necessary sulfur atom.

While the precise, step-by-step mechanism for difurfuryl sulfide formation is not fully
elucidated in the available literature, a plausible pathway involves the reaction of furfuryl
mercaptan (2-furfurylthiol), a key coffee odorant. Studies have shown that difurfuryl disulfide is
a major degradation product of furfuryl mercaptan.[2][3][4] It is hypothesized that difurfuryl
sulfide can be formed through the subsequent reduction of difurfuryl disulfide or via a direct
reaction between two furfuryl mercaptan molecules under specific roasting conditions.
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Figure 1. Proposed formation pathway of difurfuryl sulfide during coffee roasting.

Quantitative Data

Precise quantitative data for difurfuryl sulfide in various coffee types and roasts is limited in
publicly available research. The concentration of sulfur compounds is generally very low, often
in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, yet they have a significant
impact on the aroma due to their extremely low odor thresholds. The "taste" threshold for
difurfuryl sulfide has been reported at 2.5 ppm, though this is not an odor threshold. The
Odor Activity Value (OAV), which is the ratio of a compound's concentration to its odor
threshold, is a key metric for determining its contribution to the overall aroma. While OAVs for
many coffee volatiles have been determined, specific OAVs for difurfuryl sulfide are not
readily available in the literature.

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds in a complex matrix like coffee presents a significant
analytical challenge due to their low concentrations and high reactivity. The most common and
effective method for their identification and quantification is Gas Chromatography-Mass
Spectrometry (GC-MS).

Sample Preparation and Extraction

A crucial step in the analysis is the efficient extraction of the volatile compounds from the coffee
matrix. Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for this
purpose.
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Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

e Sample Preparation: A known quantity of finely ground roasted coffee is placed in a sealed
headspace vial.

¢ Internal Standard: An internal standard (e.g., a deuterated analog) is added for accurate
quantification.

o Equilibration: The vial is heated to a specific temperature (e.g., 60°C) for a set time (e.g., 15
minutes) to allow the volatile compounds to partition into the headspace.

o Extraction: An SPME fiber coated with a suitable stationary phase (e.g.,
Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined
period (e.g., 30 minutes) to adsorb the analytes.

o Desorption: The fiber is then retracted and immediately inserted into the hot injection port of
the GC-MS system, where the adsorbed compounds are thermally desorbed onto the
analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

Instrumentation:

¢ Gas Chromatograph: Equipped with a capillary column suitable for volatile compound
separation (e.g., DB-WAX or VF-5MS).

e Mass Spectrometer: A sensitive detector such as a Quadrupole, Time-of-Flight (TOF), or a
sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) can be used.[5]

GC Conditions (Example):
* Injector Temperature: 250°C
o Carrier Gas: Helium at a constant flow rate.

e Oven Temperature Program:
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o Initial temperature: 40°C, hold for 2 minutes.
o Ramp to 150°C at 4°C/minute.

o Ramp to 240°C at 10°C/minute, hold for 5 minutes.

o Transfer Line Temperature: 280°C

MS Conditions (Example):

« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Scan Range: m/z 35-350.

¢ lon Source Temperature: 230°C.

Identification and Quantification:

« ldentification: The identification of difurfuryl sulfide is achieved by comparing the retention
time and the mass spectrum of the analyte with that of a pure standard. The characteristic
mass fragments of difurfuryl sulfide would be used for confirmation.

» Quantification: Quantification is performed by creating a calibration curve using known
concentrations of a difurfuryl sulfide standard and the internal standard.
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Figure 2. Experimental workflow for the analysis of difurfuryl sulfide in coffee.
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Olfactory Signaling Pathway

The mechanism by which the human olfactory system perceives difurfuryl sulfide is not yet
fully understood. Olfactory perception is initiated by the binding of odorant molecules to specific
Olfactory Receptors (ORs), which are G-protein coupled receptors located on the cilia of
olfactory sensory neurons in the nasal epithelium. This binding event triggers a downstream
signaling cascade that ultimately leads to the perception of a specific smell.

The identification of the specific OR(s) that recognize difurfuryl sulfide is an area of ongoing
research. Unraveling this interaction would provide valuable insights into the molecular basis of
coffee aroma perception and could have implications for the development of novel flavor and
fragrance compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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